molecular formula C12H16O B12915205 Isobenzofuran, 1-butyl-1,3-dihydro- CAS No. 180068-03-5

Isobenzofuran, 1-butyl-1,3-dihydro-

Cat. No.: B12915205
CAS No.: 180068-03-5
M. Wt: 176.25 g/mol
InChI Key: LDWAVJQJYZWURQ-UHFFFAOYSA-N
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Description

1-Butyl-1,3-dihydroisobenzofuran is an organic compound belonging to the class of isobenzofurans. This compound is characterized by a fused benzene and furan ring system with a butyl group attached to the furan ring. Isobenzofurans are known for their high reactivity and are often used as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1,3-dihydroisobenzofuran can be synthesized through various methods. One common approach involves the Diels-Alder reaction of isobenzofuran with butyl-substituted dienophiles. This reaction typically requires high temperatures and can be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods: Industrial production of 1-butyl-1,3-dihydroisobenzofuran often involves the use of readily available starting materials and scalable reaction conditions. The synthesis may include steps such as the reduction of phthalic acid derivatives followed by cyclization and butylation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and permanganates.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents, alkylating agents, and various catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, halogen, or other functional groups.

Scientific Research Applications

1-Butyl-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in radical scavenging and other biochemical processes. Its effects are mediated through interactions with enzymes, receptors, and other cellular components, leading to various biological outcomes .

Comparison with Similar Compounds

1-Butyl-1,3-dihydroisobenzofuran can be compared with other similar compounds, such as:

    Isobenzofuran: Known for its high reactivity and use in Diels-Alder reactions.

    1,3-Dihydroisobenzofuran: A parent compound without the butyl group, used in similar synthetic applications.

    Benzofuran: A related compound with a fused benzene and furan ring system, but without the saturated carbon atoms.

Uniqueness: The presence of the butyl group in 1-butyl-1,3-dihydroisobenzofuran imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, making it distinct from its analogs .

Properties

CAS No.

180068-03-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-butyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C12H16O/c1-2-3-8-12-11-7-5-4-6-10(11)9-13-12/h4-7,12H,2-3,8-9H2,1H3

InChI Key

LDWAVJQJYZWURQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=CC=CC=C2CO1

Origin of Product

United States

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